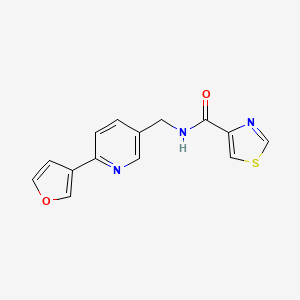

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-14(13-8-20-9-17-13)16-6-10-1-2-12(15-5-10)11-3-4-19-7-11/h1-5,7-9H,6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYPMKBDHYGHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC(=O)C2=CSC=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Formation of the furan-pyridine intermediate: The initial step involves the reaction of furan-3-carbaldehyde with 3-aminopyridine under acidic conditions to form the furan-pyridine intermediate.

Thiazole ring formation: The intermediate is then reacted with thioamide in the presence of a base such as potassium carbonate to form the thiazole ring.

Carboxamide formation: Finally, the thiazole intermediate is reacted with an appropriate carboxylic acid derivative to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield thiazole-4-carboxylic acid and the corresponding amine derivative.

Conditions :

-

Acidic : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> at reflux (100–120°C).

-

Basic : NaOH or KOH (2–6 M) in aqueous ethanol (60–80°C).

Mechanistic Pathway :

This reaction is critical for prodrug activation or metabolite formation in medicinal chemistry.

Electrophilic Aromatic Substitution (EAS)

The pyridine and furan rings are susceptible to EAS, though with differing reactivity:

| Ring | Preferred Sites | Common Reagents | Example Products |

|---|---|---|---|

| Pyridine | C-2 or C-4 positions | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub> | Nitro- or sulfonated derivatives |

| Furan | C-2 or C-5 positions | Acetyl chloride (Friedel-Crafts) | Acetylated furans |

Pyridine’s electron-deficient nature limits EAS efficiency compared to furan, which reacts readily due to its electron-rich π-system.

Nucleophilic Substitution

The methylene bridge (-CH<sub>2</sub>-) adjacent to the pyridine ring may participate in nucleophilic substitution if activated. For example:

Hypothetical Reaction :

Conditions :

-

Requires strong bases (e.g., LDA) or Lewis acids to polarize the C–N bond.

-

Limited experimental data exist for this specific compound, but analogous pyridylmethyl systems show moderate reactivity.

Oxidation Reactions

The furan ring is prone to oxidative cleavage or ring-opening:

-

Furan → cis-Diepoxide :

-

Furan → 2,5-Diketone :

These transformations alter the compound’s aromaticity and solubility profile.

Cross-Coupling Reactions

While the compound lacks halogens, synthetic precursors (e.g., brominated analogs) could undergo:

-

Suzuki-Miyaura Coupling :

Example: A brominated pyridine derivative (e.g., 2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide) reacts with aryl boronic acids to form biaryl systems .

Cycloaddition Reactions

The furan moiety acts as a diene in Diels-Alder reactions:

Reaction :

Conditions :

-

Thermal activation (80–120°C) or Lewis acid catalysis (e.g., BF<sub>3</sub>).

-

This reactivity is exploited to generate complex polycyclic architectures.

Functional Group Interconversion

The thiazole ring’s sulfur atom and pyridine’s nitrogen enable further derivatization:

| Reaction Type | Reagents | Product |

|---|---|---|

| Thiazole Alkylation | R-X (alkyl halides) | S-Alkylated thiazoles |

| Pyridine Quaternization | MeI or EtOTf | N-Methylpyridinium salts |

These modifications enhance solubility or introduce charged species for ionic interactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Testing

In a study involving the synthesis of novel thiazole derivatives, compounds similar to this compound were tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in the thiazole structure could enhance antitumor activity .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Thiazole derivatives are known for their broad-spectrum antimicrobial properties, which can be attributed to their ability to interfere with microbial metabolic processes.

Case Study: Antifungal Activity

Research on related thiazole compounds demonstrated their effectiveness against various fungal strains, including Candida species. The efficacy of these compounds was assessed through Minimum Inhibitory Concentration (MIC) tests, where some derivatives showed MIC values lower than those of standard antifungal agents like fluconazole .

Enzyme Inhibition

Thiazole derivatives have been implicated in the inhibition of key enzymes such as kinases and proteases, which play vital roles in tumor growth and microbial virulence . This inhibition could lead to reduced cell viability in cancer cells and diminished pathogenicity in microbes.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity is an area of active research. Modifications to the furan and pyridine rings can significantly influence the compound's potency and selectivity.

| Structural Feature | Impact on Activity |

|---|---|

| Furan ring substitution | Enhances anticancer activity |

| Pyridine nitrogen position | Affects binding affinity to target enzymes |

| Thiazole carboxamide group | Critical for antimicrobial efficacy |

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N-((6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)methyl)benzamide: Similar structure with a pyrazine and piperazine moiety.

N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide: Contains a pyridine and pyrazole ring.

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide is unique due to its combination of furan, pyridine, and thiazole rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound features a unique combination of furan, pyridine, and thiazole rings, which contribute to its diverse biological properties. The synthesis typically involves several steps:

- Formation of Furan-Pyridine Intermediate : Reacting furan-3-carbaldehyde with 3-aminopyridine under acidic conditions forms the furan-pyridine intermediate.

- Thiazole Ring Formation : The intermediate is then reacted with thioamide in the presence of a base like potassium carbonate.

- Carboxamide Formation : Finally, the thiazole intermediate is reacted with a carboxylic acid derivative to yield the target compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 10.5 | |

| HCT-116 (Colon) | 8.2 | |

| PC-3 (Prostate) | 9.7 |

These findings suggest that the compound may act as an enzyme inhibitor or receptor modulator, influencing pathways involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives, this compound demonstrated significant activity against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 15.0 | |

| Candida albicans | 10.0 |

These results indicate its potential as an effective antimicrobial agent.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites on these targets, modulating their activity and influencing various biochemical pathways.

Case Studies and Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(6-chloro-pyridin-2-yloxy)-benzamide | Contains a chloro-substituted pyridine | Moderate anticancer |

| N-(1,3,4-thiadiazol-2-yloxy)-furan derivatives | Thiadiazole ring present | Antimicrobial |

This compound stands out due to its unique structural features that enhance its biological interactions, making it a valuable candidate for further drug development.

Q & A

Q. Key considerations :

- Solvent choice (DMF, dichloromethane) impacts reaction efficiency.

- Temperature control (reflux vs. room temperature) affects yield and side-product formation.

Advanced: How can researchers optimize the yield of this compound when scaling up from milligram to gram quantities?

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance cost and efficiency. highlights Pd-mediated couplings achieving 39–75% yields in thiazole derivatives .

- Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc to DCM/MeOH) to isolate intermediates. HPLC (98–99% purity) is critical for final product validation .

- Reaction monitoring : Employ TLC or LC-MS to identify byproducts early. For example, reports sulfur elimination during cyclization, requiring iodine/triethylamine to stabilize intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- 1H/13C NMR : Assign peaks for furan (δ 6.3–7.5 ppm), pyridine (δ 8.0–9.0 ppm), and thiazole (δ 7.5–8.5 ppm). uses 13C NMR to confirm carbonyl carbons (δ 165–170 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₂N₃O₂S: 294.0648) .

- IR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in biological activity data for structurally similar thiazole carboxamides?

- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, shows that trifluoromethyl groups enhance lipophilicity and metabolic stability in analogs .

- Crystallography : Resolve stereochemical ambiguities. used X-ray crystallography to confirm the isoxazole-thiazole orientation in a related compound .

- Dose-response studies : Test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects. reports varying antifungal IC₅₀ values (2–20 µM) for substituted thiazolidinones .

Basic: What are the common challenges in purifying this compound, and how are they addressed?

- Byproduct removal : Silica gel chromatography separates unreacted amines or coupling agents. achieved 64–74% yields via stepwise crystallization .

- Solubility issues : Use polar aprotic solvents (DMF, DMSO) for recrystallization. reports using ethanol/water mixtures for optimal crystal growth .

Advanced: How do electronic effects of substituents on the furan ring influence the reactivity of this compound in cross-coupling reactions?

- Electron-withdrawing groups (EWGs) : Deactivate the furan ring, slowing Suzuki coupling. notes that bromo-substituted furans require higher temperatures (80–100°C) .

- Steric hindrance : Bulky substituents (e.g., 2,6-dichlorophenyl) reduce coupling efficiency. shows 37–60% yields for hindered analogs .

Basic: What computational methods support the design of this compound derivatives?

- Docking studies : Use software like AutoDock to predict binding to target proteins (e.g., kinase inhibitors). highlights trifluoromethyl groups improving docking scores for receptor modulation .

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Advanced: How can researchers validate the metabolic stability of this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.